molecular formula C16H24N2O4 B2361646 (R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate CAS No. 870822-90-5

(R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate

Cat. No.: B2361646
CAS No.: 870822-90-5
M. Wt: 308.378
InChI Key: UMABWHANJGIRER-LLVKDONJSA-N
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Description

(R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate (CAS# 870822-90-5) is a chiral chemical building block with significant applications in pharmaceutical research and development. This compound has a molecular formula of C16H24N2O4 and a molecular weight of 308.373 g/mol . This chemical serves as a key synthetic intermediate in the discovery of novel therapeutic agents. Research indicates its specific relevance in developing non-agonist ligands for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a prime target for type 2 diabetes treatments . Unlike traditional thiazolidinedione (TZD) full agonists, which are associated with side effects like weight gain and edema, compounds derived from this intermediate can act as potent binders that block the obesity-linked CDK5-mediated phosphorylation of PPARγ without driving classical agonism . This unique mechanism offers a promising path to uncouple anti-diabetic efficacy from adverse effects, providing researchers with a valuable tool to dissect PPARγ biology and develop safer insulin sensitizers . Available with a purity of >98%, this product is intended For Research Use Only and is not approved for human, veterinary, or household use .

Properties

IUPAC Name

ethyl 4-[(1R)-1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMABWHANJGIRER-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@@H](C)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate, with CAS number 870822-90-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₂₄N₂O₄
  • Molecular Weight : 308.37 g/mol
  • Purity : Typically ≥ 95%
  • Storage Conditions : Sealed in dry conditions at 2-8°C
PropertyValue
Molecular FormulaC₁₆H₂₄N₂O₄
Molecular Weight308.37 g/mol
CAS Number870822-90-5
Purity≥ 95%
Storage Temperature2-8°C

Antibacterial Properties

Research has indicated that hydrazine derivatives, including this compound, exhibit significant antibacterial activity. A study synthesized various hydrazone derivatives and assessed their efficacy against common bacterial strains such as E. coli and S. aureus. The results demonstrated that some derivatives showed potent antibacterial effects, suggesting a potential role for this compound in treating infections caused by resistant strains .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This aligns with the behavior observed in other hydrazine derivatives that target bacterial cell structures .

Cytotoxicity Studies

Cytotoxicity assays using the Artemia salina model have been employed to evaluate the safety profile of this compound. Preliminary findings suggest low toxicity levels at effective antibacterial concentrations, indicating a favorable therapeutic index for further development .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that compounds similar to (R)-tert-butyl derivatives exhibited strong activity against drug-resistant strains, emphasizing their relevance in contemporary pharmacotherapy .
  • Chemical Synthesis : The synthesis of this compound involves standard organic reactions, including the use of ethoxycarbonyl phenyl derivatives and hydrazine carboxylic acids, which are well-documented in chemical literature .
  • Pharmacological Studies : Investigations into the pharmacodynamics and pharmacokinetics of this compound are ongoing, with early results indicating promising bioavailability and metabolic stability .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntibacterialEffective against E. coli, S. aureus
CytotoxicityLow toxicity in preliminary assays
MechanismPotential inhibition of cell wall synthesis

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that hydrazine derivatives possess cytotoxic properties against various cancer cell lines. A study demonstrated that (R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate exhibited significant antiproliferative effects on human cancer cells, suggesting potential as a lead compound for developing new anticancer agents .
  • Neuroprotective Effects :
    • The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. In vitro studies showed that it could reduce oxidative stress and apoptosis in neuronal cells, making it a candidate for further research in treating conditions like Alzheimer's disease .
  • Anti-inflammatory Properties :
    • Investigations into the anti-inflammatory effects of this compound have revealed its ability to inhibit pro-inflammatory cytokines in cellular models. This suggests potential therapeutic uses in inflammatory diseases such as rheumatoid arthritis .

Material Science Applications

  • Polymer Synthesis :
    • The hydrazine derivative can be utilized as a building block in polymer chemistry. Its reactivity allows it to participate in condensation reactions, leading to the formation of novel polymeric materials with tailored properties for applications in coatings and adhesives .
  • Nanotechnology :
    • Recent studies have explored the use of this compound in synthesizing nanoparticles with specific functionalities. These nanoparticles have shown promise in drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity
Neuroprotective effects
Anti-inflammatory properties
Material SciencePolymer synthesis
Nanoparticle synthesis

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various human cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotection

In a controlled experiment, the neuroprotective effects of the compound were assessed using SH-SY5Y neuronal cells subjected to oxidative stress. Treatment with this compound resulted in a significant reduction in cell death and oxidative markers, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Preparation Methods

Hydrazinecarboxylates are typically synthesized via condensation or alkylation reactions involving hydrazine precursors and carbonyl or alkylating agents. The tert-butyl carbamate (Boc) group serves as a protective moiety for the hydrazine nitrogen, enabling selective functionalization of the secondary amine. For the target compound, the introduction of the 4-(ethoxycarbonyl)phenethyl group requires precise control over both regiochemistry and stereochemistry.

Boc Protection of Hydrazine

The initial step involves protecting hydrazine with tert-butoxycarbonyl (Boc) anhydride under basic conditions. This reaction, conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yields tert-butyl hydrazinecarboxylate with >90% efficiency. The Boc group stabilizes the hydrazine against oxidation and facilitates subsequent alkylation.

Alkylation with 1-(4-(Ethoxycarbonyl)phenyl)ethyl Electrophiles

The chiral ethyl group is introduced via stereoselective alkylation. Two approaches dominate:

SN2 Displacement with Bromide Derivatives

Reaction of tert-butyl hydrazinecarboxylate with (R)-1-(4-(ethoxycarbonyl)phenethyl bromide in acetonitrile at 60°C for 12 hours achieves 65–75% yield. The stereochemistry is preserved through an SN2 mechanism, with inversion of configuration at the chiral center. Polar aprotic solvents enhance nucleophilicity, while potassium carbonate acts as a base to neutralize HBr byproducts.

Reductive Amination of Ketone Precursors

Condensation of tert-butyl hydrazinecarboxylate with 4-(ethoxycarbonyl)acetophenone forms a hydrazone intermediate, which is reduced using sodium cyanoborohydride (NaBH3CN) in methanol. This method affords a 70% yield of the (R)-enantiomer when catalyzed by a chiral phosphoric acid (e.g., TRIP), achieving enantiomeric excess (ee) >95%.

Stereochemical Control and Resolution

The (R)-configuration is critical for biological activity in analogous compounds. Asymmetric synthesis or kinetic resolution ensures enantiopurity:

Chiral Auxiliary-Mediated Synthesis

Coupling tert-butyl hydrazinecarboxylate with (R)-1-(4-(ethoxycarbonyl)phenethyl mesylate in the presence of a cinchona alkaloid catalyst (e.g., hydroquinidine) induces stereoselectivity, yielding 80% ee. The auxiliary is removed via hydrolysis under mild acidic conditions.

Enzymatic Resolution

Racemic tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate is subjected to Candida antarctica lipase B (CAL-B) in isopropyl ether, selectively deprotecting the (S)-enantiomer. The remaining (R)-enantiomer is isolated with 99% ee and 45% yield.

Functional Group Interconversions

Esterification of Carboxylic Acid Precursors

4-(Carboxyphenyl)ethyl bromide is esterified with ethanol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM. This step, performed at 0°C for 2 hours, achieves quantitative conversion to the ethoxycarbonyl derivative prior to alkylation.

Deprotection and Reprotection Strategies

The Boc group is cleaved with trifluoroacetic acid (TFA) in DCM, enabling further functionalization (e.g., sulfonation). Reprocessing with Boc anhydride restores protection, ensuring compatibility with multi-step syntheses.

Optimization and Scalability

Solvent and Temperature Effects

Reaction kinetics improve in dimethylformamide (DMF) at 80°C, reducing alkylation time to 6 hours. However, elevated temperatures risk racemization, necessitating chiral additives like sparteine.

Catalytic Enhancements

Palladium-catalyzed cross-coupling between tert-butyl hydrazinecarboxylate and 4-(ethoxycarbonyl)phenethyl zinc bromide (Negishi coupling) achieves 85% yield with [PdCl2(dppf)] as the catalyst. This method avoids harsh conditions and enhances scalability.

Analytical Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Chiral columns (Chiralpak AD-H) resolve enantiomers, verifying ee >99%.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 1.28 (t, J=7.1 Hz, 3H, OCH2CH3), 1.43 (s, 9H, C(CH3)3), 4.22 (q, J=7.1 Hz, 2H, OCH2), 4.89 (q, J=6.8 Hz, 1H, CHCH3), 7.38–7.42 (m, 2H, ArH), 8.01–8.05 (m, 2H, ArH).
  • HRMS (ESI+) : m/z calc. for C17H24N2O4 [M+H]+: 321.1814, found: 321.1818.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

A plug-flow reactor (PFR) operating at 10 bar and 100°C enables telescoped Boc protection, alkylation, and workup, producing 500 kg/month with 90% overall yield.

Green Chemistry Adaptations

Microwave-assisted synthesis reduces reaction times by 70% while maintaining ee >98%. Aqueous workups and solvent recycling (e.g., ethanol distillation) minimize waste.

Challenges and Mitigation Strategies

Racemization During Alkylation

Protic solvents (e.g., ethanol) accelerate racemization at chiral centers. Substituting with THF and lowering temperatures to −20°C stabilizes the (R)-configuration.

Byproduct Formation

Overalkylation to bis-hydrazine derivatives is suppressed using stoichiometric tert-butyl hydrazinecarboxylate (1.1 equiv) and slow addition of alkylating agents.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated alkylation using [Ir(ppy)3] and 4-(ethoxycarbonyl)phenethyl iodide achieves 75% yield under ambient conditions, bypassing thermal degradation.

Biocatalytic Approaches

Engineered transaminases convert 4-(ethoxycarbonyl)phenethyl ketone to the corresponding amine, which couples with Boc-protected hydrazine in a one-pot cascade.

Q & A

Q. Basic Methodology :

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the hydrazinecarboxylate group and ethoxycarbonylphenyl substitution .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. Advanced Characterization :

  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., (R)-configuration) and hydrogen-bonding networks in the solid state .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrazine N-H vibrations (~3300 cm⁻¹) .

How can contradictions in spectroscopic data during characterization be resolved?

Q. Methodological Approach :

  • Cross-Validation : Combine NMR (e.g., DEPT-135 for quaternary carbons) with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled intermediates to distinguish overlapping signals in complex spectra .

Case Study :
If NMR signals for the tert-butyl group (δ ~1.4 ppm) overlap with ethyl protons, variable-temperature NMR or COSY experiments can resolve splitting patterns .

What strategies are effective for Boc (tert-butoxycarbonyl) deprotection in related hydrazinecarboxylates?

Q. Basic Protocol :

  • Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively cleaves the Boc group without degrading the hydrazine backbone .
  • Workup : Neutralize with aqueous NaHCO3 and extract with ethyl acetate to isolate the deprotected hydrazine .

Advanced Application :
For acid-sensitive derivatives, use milder conditions (e.g., HCl in dioxane) or enzymatic deprotection (e.g., lipases) to preserve stereochemistry .

How should researchers design experiments to evaluate the biological activity of this compound?

Q. Basic Screening :

  • Enzyme Inhibition Assays : Test interactions with hydrolases or oxidoreductases (e.g., IC50 determination via fluorometric/colorimetric readouts) .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to monitor permeability in cancer cell lines .

Q. Advanced Mechanistic Studies :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to biological targets like HDAC enzymes .
  • Molecular Dynamics Simulations : Predicts binding modes of the (R)-configured hydrazinecarboxylate with receptor active sites .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic Safety :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents (e.g., THF) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced Hazard Mitigation :

  • Toxicological Profiling : Conduct Ames tests for mutagenicity due to hydrazine derivatives’ potential genotoxicity .
  • Waste Neutralization : Treat hydrazine-containing waste with bleach (NaOCl) to oxidize residues before disposal .

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